(2S)-2-amino-2-(2-methoxyphenyl)acetic Acid: A Technical Guide to its Discovery and Synthesis
(2S)-2-amino-2-(2-methoxyphenyl)acetic Acid: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-2-amino-2-(2-methoxyphenyl)acetic acid, a non-proteinogenic α-amino acid, represents a valuable chiral building block in medicinal chemistry and drug discovery. Its unique structural features, conferred by the ortho-methoxy substitution on the phenyl ring, make it an attractive component for the design of novel peptides and small molecule therapeutics. This technical guide provides a comprehensive overview of the discovery and synthetic methodologies for this specific enantiomer. It includes a summary of its physical and chemical properties, detailed experimental approaches for its asymmetric synthesis, and a discussion of its potential, albeit currently underexplored, biological significance. The information is presented to aid researchers in the synthesis and application of this versatile compound.
Discovery and Significance
The discovery of (2S)-2-amino-2-(2-methoxyphenyl)acetic acid is situated within the broader exploration of phenylglycine derivatives. While the parent compound, phenylglycine, has been known for over a century, the systematic investigation of substituted analogs emerged from the need for tailored amino acids in peptide and pharmaceutical synthesis. The introduction of a methoxy (B1213986) group at the ortho-position of the phenyl ring was a logical step in modifying the steric and electronic properties of the amino acid. This substitution can influence the conformational preferences of peptides incorporating this residue and can also impact interactions with biological targets.
Although specific seminal discovery papers for the ortho-methoxy isomer are not prominently documented in the literature, its emergence is intrinsically linked to the development of asymmetric synthesis methods that allow for the preparation of a wide array of non-natural amino acids. Its significance lies in its potential to serve as a key component in the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active molecules. The ortho-methoxy group can act as a hydrogen bond acceptor and can influence the molecule's metabolic stability and pharmacokinetic profile.
Physicochemical Properties
A summary of the key physicochemical properties of (2S)-2-amino-2-(2-methoxyphenyl)acetic acid is presented in Table 1.
| Property | Value |
| CAS Number | 103889-86-7 |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| Appearance | White to off-white powder |
| Melting Point | Not available |
| Optical Rotation | Not available |
Note: Specific values for melting point and optical rotation are not consistently reported in publicly available literature and may vary depending on the purity and crystalline form.
Synthetic Methodologies
The synthesis of enantiomerically pure (2S)-2-amino-2-(2-methoxyphenyl)acetic acid presents a significant challenge due to the need to control the stereochemistry at the α-carbon. The primary approaches to achieve this involve either the resolution of a racemic mixture or, more efficiently, the use of asymmetric synthesis strategies.
Racemic Synthesis and Resolution
A common route to α-amino acids is the Strecker synthesis , which can be adapted to produce the racemic version of 2-amino-2-(2-methoxyphenyl)acetic acid. This method involves a one-pot, multi-component reaction between 2-methoxybenzaldehyde (B41997), ammonia (B1221849), and a cyanide source (e.g., sodium cyanide), followed by hydrolysis of the resulting α-aminonitrile.
Experimental Protocol: Generalized Racemic Strecker Synthesis
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Imine Formation: 2-methoxybenzaldehyde is reacted with ammonia (or an ammonium (B1175870) salt like ammonium chloride) in a suitable solvent (e.g., methanol (B129727) or water) to form the corresponding imine in situ.
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Cyanide Addition: A solution of sodium cyanide is added to the reaction mixture. The cyanide ion attacks the imine carbon to form the α-aminonitrile.
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Hydrolysis: The resulting α-aminonitrile is hydrolyzed, typically under acidic conditions (e.g., by heating with concentrated hydrochloric acid), to yield the racemic 2-amino-2-(2-methoxyphenyl)acetic acid.
The resolution of the resulting racemic mixture can be achieved through several methods:
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Diastereomeric Salt Formation: The racemic amino acid is reacted with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid) or a chiral base (e.g., brucine), to form a mixture of diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. Subsequent treatment of the separated diastereomeric salt with an acid or base liberates the desired enantiomer.
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Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes, such as acylases or lipases. The racemic amino acid is first N-acylated. An acylase can then selectively hydrolyze the N-acyl group of one enantiomer (e.g., the L-enantiomer), allowing for the separation of the free amino acid from the unreacted N-acyl-D-amino acid.
Asymmetric Synthesis
Directly obtaining the desired (S)-enantiomer is more efficient and is the preferred modern approach. Two primary strategies for the asymmetric synthesis of (2S)-2-amino-2-(2-methoxyphenyl)acetic acid are highlighted below.
This strategy involves temporarily attaching a chiral auxiliary to a glycine-derived substrate. The chiral auxiliary then directs the stereochemical outcome of a subsequent reaction, such as alkylation or amination.
Experimental Protocol: Generalized Asymmetric Synthesis using an Evans-type Chiral Auxiliary
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Acylation: A chiral oxazolidinone auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with a suitable glycine (B1666218) equivalent to form an N-acyloxazolidinone.
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Enolate Formation: The N-acyloxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature to generate a stereochemically defined enolate.
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Electrophilic Amination: The enolate is then reacted with an electrophilic aminating agent (e.g., a diazo compound followed by reduction, or an azodicarboxylate). The chiral auxiliary shields one face of the enolate, leading to the preferential formation of one diastereomer.
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Cleavage of the Auxiliary: The chiral auxiliary is cleaved from the product, typically by hydrolysis, to yield the desired (2S)-2-amino-2-(2-methoxyphenyl)acetic acid. The chiral auxiliary can often be recovered and reused.
The Strecker reaction can be rendered asymmetric by using a chiral amine instead of ammonia. This leads to the formation of a diastereomeric mixture of α-aminonitriles, which can be separated, followed by hydrolysis and removal of the chiral auxiliary.
Experimental Protocol: Generalized Asymmetric Strecker Synthesis
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Chiral Imine Formation: 2-methoxybenzaldehyde is condensed with a chiral amine (e.g., (S)-α-methylbenzylamine) to form a chiral imine.
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Diastereoselective Cyanide Addition: Cyanide is added to the chiral imine. The stereocenter in the amine directs the addition of the cyanide ion, leading to a preponderance of one diastereomer of the α-aminonitrile.
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Separation and Hydrolysis: The diastereomeric α-aminonitriles are separated (e.g., by chromatography or crystallization). The desired diastereomer is then hydrolyzed to the amino acid, and the chiral amine auxiliary is removed (e.g., by hydrogenolysis).
Quantitative Data Summary
Due to the limited availability of specific literature for (2S)-2-amino-2-(2-methoxyphenyl)acetic acid, the following table presents typical quantitative data that would be expected from the described synthetic methods, based on analogous transformations.
| Synthesis Method | Key Reaction Step | Typical Yield (%) | Typical Enantiomeric/Diastereomeric Excess (%) |
| Resolution | Diastereomeric Salt Crystallization | 30-45 (for one enantiomer) | >98 |
| Resolution | Enzymatic Resolution | 40-50 (for one enantiomer) | >99 |
| Asymmetric Synthesis | Alkylation with Chiral Auxiliary | 70-90 | >95 (de) |
| Asymmetric Synthesis | Asymmetric Strecker Reaction | 60-80 | >90 (de) |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the logical flow of the synthetic strategies described above.
Figure 1: Workflow for Racemic Synthesis and Resolution.
Figure 2: Workflow for Asymmetric Synthesis using a Chiral Auxiliary.
Potential Biological Significance and Signaling Pathways
Specific biological activities and signaling pathway interactions for (2S)-2-amino-2-(2-methoxyphenyl)acetic acid are not well-documented in the available scientific literature. However, as an unnatural amino acid, its primary application lies in its incorporation into peptides to modulate their properties. The introduction of this residue can:
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Induce Specific Conformations: The steric bulk of the ortho-methoxyphenyl group can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation.
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Enhance Metabolic Stability: Non-proteinogenic amino acids can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of a peptide therapeutic.
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Modify Receptor Binding: The unique side chain can form specific interactions with the binding pocket of a target receptor or enzyme, potentially leading to increased affinity or altered selectivity.
The diagram below illustrates a hypothetical signaling pathway where a peptide therapeutic incorporating (2S)-2-amino-2-(2-methoxyphenyl)acetic acid acts as an antagonist for a G-protein coupled receptor (GPCR).
Figure 3: Hypothetical Signaling Pathway Modulation.
Disclaimer: This diagram represents a generalized mechanism and is not based on specific experimental data for (2S)-2-amino-2-(2-methoxyphenyl)acetic acid.
Conclusion
(2S)-2-amino-2-(2-methoxyphenyl)acetic acid is a valuable chiral building block with significant potential in the development of novel therapeutics. While its specific discovery and biological activity are not extensively detailed in the current literature, established methods of asymmetric synthesis, particularly those employing chiral auxiliaries or asymmetric Strecker-type reactions, provide viable routes to its preparation. This technical guide has outlined the key synthetic strategies and provided a framework for researchers to approach the synthesis and utilization of this promising non-proteinogenic amino acid. Further investigation into its biological properties is warranted to fully unlock its therapeutic potential.
